(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one
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Description
Scientific Research Applications
1. Synthesis and Biological Evaluation
Compounds with bromobenzyl, fluorophenyl, and piperazino groups have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and shown to exhibit moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).
2. Chemical Synthesis and Antimicrobial Activity
Another research focus is the chemical synthesis of compounds involving bromobenzyl and piperazino components, which were evaluated for antimicrobial activity. For example, a series involving 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives showed potent activity against gram-negative bacterial strain P. aeruginosa (Mishra & Chundawat, 2019).
3. Antiproliferative Activities
Compounds featuring piperazine derivatives have been tested for their antiproliferative effects against various cancer cell lines. For instance, piperazine derivatives showed inhibition of K-562 cell proliferation, suggesting their potential as anticancer agents (Saab et al., 2013).
4. Role in Neuropharmacology
Research on compounds with structural features similar to the queried compound has explored their role in neuropharmacology, particularly in orexin receptor mechanisms and compulsive food consumption, indicating potential applications in studying eating disorders and obesity (Piccoli et al., 2012).
properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrFN2O2/c27-22-10-5-21(6-11-22)19-32-23-12-7-20(8-13-23)9-14-26(31)30-17-15-29(16-18-30)25-4-2-1-3-24(25)28/h1-14H,15-19H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMUQZNRWYHXAJ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one |
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